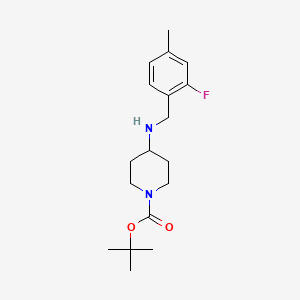tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate
CAS No.: 1349716-11-5
Cat. No.: VC7837523
Molecular Formula: C18H27FN2O2
Molecular Weight: 322.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1349716-11-5 |
|---|---|
| Molecular Formula | C18H27FN2O2 |
| Molecular Weight | 322.4 |
| IUPAC Name | tert-butyl 4-[(2-fluoro-4-methylphenyl)methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-20-15-7-9-21(10-8-15)17(22)23-18(2,3)4/h5-6,11,15,20H,7-10,12H2,1-4H3 |
| Standard InChI Key | CUXJJLKLYBVWBH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CNC2CCN(CC2)C(=O)OC(C)(C)C)F |
| Canonical SMILES | CC1=CC(=C(C=C1)CNC2CCN(CC2)C(=O)OC(C)(C)C)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate is a nitrogen-containing heterocycle with the systematic IUPAC name 2-Methyl-2-propanyl 4-[(2-fluoro-4-methylbenzyl)amino]-1-piperidinecarboxylate. Its molecular formula, C₁₈H₂₇FN₂O₂, reflects a piperidine core modified at the 4-position by a benzylamine group and a tert-butoxycarbonyl (Boc) protecting group . The fluorine atom at the ortho position and methyl group at the para position of the benzyl ring introduce steric and electronic effects critical for reactivity .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data are unavailable, spectral characterization includes:
-
¹H NMR: Key signals include δ 1.39 ppm (tert-butyl), 2.33–2.49 ppm (piperidine CH₂), and 6.85–7.29 ppm (aromatic protons) .
-
MS (ESI): [M+Na]⁺ at m/z 322.205658, consistent with the molecular formula .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 322.418 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 415.3 ± 45.0°C at 760 mmHg | |
| Flash Point | 204.9 ± 28.7°C | |
| LogP | 3.36 |
Synthetic Routes and Optimization
Key Synthetic Strategies
The compound is synthesized via a multi-step sequence:
-
Piperidine Functionalization: Boc protection of piperidine at the 1-position using di-tert-butyl dicarbonate .
-
Benzylamine Coupling: Nucleophilic substitution of 4-aminopiperidine with 2-fluoro-4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product .
Reaction Optimization
Critical parameters include:
-
Solvent Choice: Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing intermediates .
-
Base Selection: Tertiary amines like TMG (1,1,3,3-tetramethylguanidine) improve yields by deprotonating the amine nucleophile .
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Solvent | THF | 72% | |
| Base | TMG (1.8 equiv) | 80% | |
| Catalyst | Cu(OTf)₂ (5 mol%) | - |
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
The compound exhibits:
ADME Predictions
Computational models suggest:
-
Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to LogP = 3.36 .
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the piperidine ring .
Applications in Organic Synthesis
Radical Cascade Cyclizations
Under visible-light photocatalysis, this compound participates in copper-mediated radical reactions to form oxindoles :
-
Mechanism: Copper(I) generates alkyl radicals from iodides, which add to acrylamides followed by cyclization .
-
Example Synthesis: 80% yield of tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate using Cu(OTf)₂ and TMG in THF .
Enzyme Inhibitor Scaffolds
Structural analogs (e.g., MAGL inhibitors) highlight its potential:
-
MAGL Inhibition: Piperidine carbamates inhibit monoacylglycerol lipase (IC₅₀ = 2.5 nM for analog 13) .
-
Selectivity: Reversible binding avoids off-target effects on serine hydrolases (FAAH, ABHD6) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume